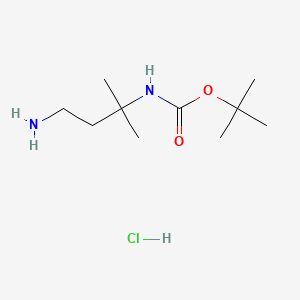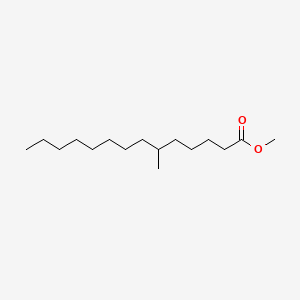
tert-Butyl 2-ethynylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-ethynylbenzylcarbamate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 . It is a solid substance and its IUPAC name is tert-butyl (2-ethynylbenzyl)carbamate . It contains a total of 34 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aliphatic) .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-ethynylbenzylcarbamate consists of a carbamate group attached to a benzyl group with an ethynyl substituent . The carbamate group is a key structural motif in many approved drugs and prodrugs .
Physical And Chemical Properties Analysis
Tert-Butyl 2-ethynylbenzylcarbamate is a solid substance . It has a molecular weight of 231.29 . It is stored in a sealed, dry environment at 2-8°C .
Scientific Research Applications
Organic Synthesis
“tert-Butyl 2-ethynylbenzylcarbamate” is a chemical compound that can be used in organic synthesis . It has a molecular weight of 231.29 and its IUPAC name is tert-butyl (2-ethynylbenzyl)carbamate .
Organic Semiconductors
Compounds with tert-butyl substituents, such as “tert-Butyl 2-ethynylbenzylcarbamate”, can be used in the development of organic semiconductors . The tetracyanoquinodimethane (TCNQ) complex of tert-butyl TTF constructs highly one-dimensional segregated columns with tetragonal crystal symmetry .
Organic Transistors
The tert-butyl groups in “tert-Butyl 2-ethynylbenzylcarbamate” can work like a passivation layer in organic transistors . This can drastically reduce the threshold voltage to 0 V, and the transistors maintain stable operation even after several months, without changing the energy levels .
Material Science
The compound can be used in material science research, particularly in the study of organic and polymeric materials .
Chemical Synthesis
“tert-Butyl 2-ethynylbenzylcarbamate” can be used in chemical synthesis processes . It can serve as a reagent or intermediate in the synthesis of other chemical compounds .
Chromatography
The compound can potentially be used in chromatography, a laboratory technique for the separation of mixtures .
Safety and Hazards
Tert-Butyl 2-ethynylbenzylcarbamate is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl N-[(2-ethynylphenyl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-5-11-8-6-7-9-12(11)10-15-13(16)17-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRTXWCUFDWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856893 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-ethynylbenzylcarbamate | |
CAS RN |
1097731-47-9 |
Source


|
| Record name | tert-Butyl [(2-ethynylphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


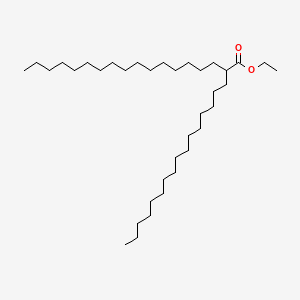

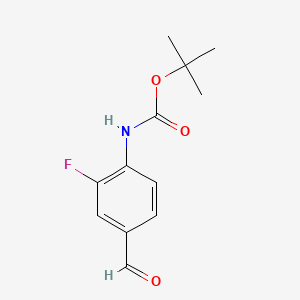

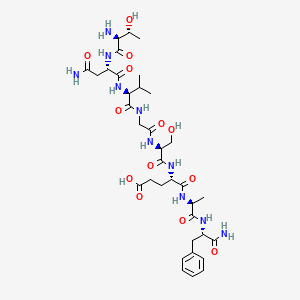
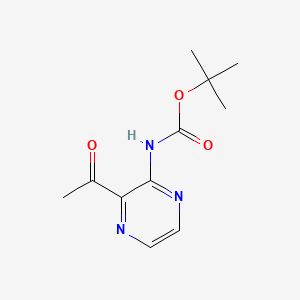

![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B592134.png)


